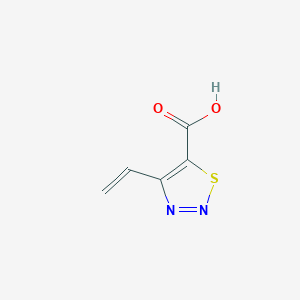
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Vorbereitungsmethoden
The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid exerts its effects varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.
The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
165676-21-1 |
|---|---|
Molekularformel |
C5H4N2O2S |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
InChI-Schlüssel |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
Kanonische SMILES |
C=CC1=C(SN=N1)C(=O)O |
Synonyme |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















